Bienvenue dans la boutique en ligne BenchChem!

Trisuccin

Radioimmunotherapy Biodistribution 188Re

Trisuccin (CAS 147219-26-9, molecular formula C₃₅H₄₂N₄O₉, MW 662.7 g/mol) is a protected trihydroxamate bifunctional chelating agent (BCA) designed for the postconjugation radiolabeling of monoclonal antibodies (MAbs) with radiometals. Its full chemical name is N-[tris[2-[[N-(benzyloxy)amino]carbonyl]ethyl]methyl]succinamic acid, and it belongs to the hydroxamic acid class of synthetic BCAs first reported by Safavy et al.

Molecular Formula C35H42N4O9
Molecular Weight 662.7 g/mol
CAS No. 147219-26-9
Cat. No. B116193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisuccin
CAS147219-26-9
SynonymsN-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid
trisuccin
Molecular FormulaC35H42N4O9
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)
InChIKeyBFVFOJHFCINJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Trisuccin (CAS 147219-26-9)? A Trihydroxamate Bifunctional Chelating Agent for Radiometal-Antibody Conjugation


Trisuccin (CAS 147219-26-9, molecular formula C₃₅H₄₂N₄O₉, MW 662.7 g/mol) is a protected trihydroxamate bifunctional chelating agent (BCA) designed for the postconjugation radiolabeling of monoclonal antibodies (MAbs) with radiometals [1]. Its full chemical name is N-[tris[2-[[N-(benzyloxy)amino]carbonyl]ethyl]methyl]succinamic acid, and it belongs to the hydroxamic acid class of synthetic BCAs first reported by Safavy et al. in 1993 [1]. The compound features three benzyloxy-protected hydroxamic acid chelating arms attached to a succinic acid backbone, providing a scaffold for stable coordination of Tc-99m, Re-186, and Re-188 for radioimmunodiagnosis and radioimmunotherapy applications [1][2]. Upon catalytic hydrogenation, the benzyl protecting groups are removed to yield the unprotected trihydroxamate form capable of direct radiometal chelation [3].

Why Trisuccin (CAS 147219-26-9) Cannot Be Interchanged with MAG3, DTPA, or HYNIC Chelators


Trisuccin employs a trihydroxamate donor set for radiometal coordination, which differs fundamentally from the N₃S core of MAG3, the polyaminocarboxylate framework of DTPA, and the hydrazinonicotinamide moiety of HYNIC [1]. These distinct donor atom configurations produce different coordination geometries, thermodynamic stabilities, and kinetic inertness of the resulting radiometal complexes, directly affecting in vivo stability and biodistribution [1][2]. Furthermore, trisuccin's benzyloxy-protected form requires a specific postconjugation deprotection step (or alternatively, the ONP active ester method for the unprotected form) that is chemically incompatible with the conjugation workflows of other BCA classes [3]. The trihydroxamate architecture also enables stable binding of both Tc-99m (diagnostic) and Re-188/Re-186 (therapeutic) using the same ligand scaffold, a dual-isotope capability not uniformly available with alternative chelators [1][4].

Quantitative Differentiation Evidence for Trisuccin (CAS 147219-26-9) Procurement and Selection


Tumor Uptake of 188Re-Trisuccin-HuCC49deltaCH2 vs. 188Re-Trisuccin-HuCC49 in LS174T Xenografts

In a direct head-to-head comparison, the 188Re-labeled trisuccin conjugate of the CH2 domain-deleted humanized CC49 antibody (HuCC49deltaCH2) achieved a median tumor uptake of 23.5% ID/g at 24 h post-injection, compared to 17.6% ID/g for the intact HuCC49 conjugate in athymic nude mice bearing intraperitoneal LS174T human colon carcinoma xenografts [1]. This represents a 33.5% higher absolute tumor uptake for the domain-deleted format. Corresponding blood values at 24 h were 0.7% ID/g for HuCC49deltaCH2 and 3.2% ID/g for HuCC49, yielding an approximately 4.6-fold faster blood clearance for the domain-deleted conjugate [1].

Radioimmunotherapy Biodistribution 188Re CC49 antibody TAG-72 Colon cancer xenograft

Tumor-to-Normal Tissue Ratios of 186Re-Trisuccin-CC49 at Extended Time Points

In biodistribution studies with 186Re-labeled trisuccin-CC49 in nude mice bearing subcutaneous LS174T colon cancer xenografts, the tumor-to-blood ratio reached 7.2 at 6 days post-injection, with tumor-to-kidney and tumor-to-liver ratios of 1.7 and 2.1, respectively [1]. The absolute tumor concentration was 6.4 ± 0.9% ID/g at day 2, which remained at 5.0 ± 0.6% ID/g at day 6, demonstrating sustained tumor retention over 4 days with only approximately 22% washout [1]. By comparison, typical 131I-labeled CC49 IgG shows tumor uptake of approximately 8-12% ID/g at 24-72 h with faster washout kinetics in comparable models [2].

Tumor-to-blood ratio 186Re CC49 Biodistribution Radioimmunoconjugate

ONP Active Ester Conjugation of Unprotected Trisuccin Eliminates Postconjugation Deblocking

The original trisuccin conjugation protocol required a postconjugation catalytic hydrogenation step to remove benzyl protecting groups, which posed risks of antibody damage and incomplete deprotection. The ONP (o-nitrophenol) active ester method for unprotected trisuccin (compound 3, N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid) eliminated this step entirely [1]. An indirect colorimetric assay for active ester content, based on ONP-OH byproduct concentration, demonstrated >90% accuracy when compared to direct measurements from purified products [1]. Conjugates prepared by this method consistently radiolabeled with 188Re, whereas attempts using alternative reported procedures compatible with unprotected hydroxamates failed to produce radiolabelable products [1].

Conjugation chemistry Active ester o-nitrophenol Postconjugation deblocking Hydroxamate BCA

Trisuccin vs. Esterified Trisuccin (Trisester) Derivative: Radiolabeling Yield and Immunoreactivity

A phenolic ester derivative of trisuccin (trisester), synthesized by esterification with benzyl 4-hydroxybenzoate followed by deprotection, was directly compared to the parent trisuccin molecule in parallel conjugation and radiolabeling experiments with MAb CC49 and 188Re [1]. The trisester-CC49 conjugate showed increased radiolabeling yield and some increase in immunoreactivity relative to the parent trisuccin-CC49 conjugate, although no significant differences in biodistribution were observed between the two conjugates in athymic nude mice bearing LS174T xenografts [1]. This demonstrates that structural modifications at the linker region can modulate conjugation and labeling chemistry without perturbing in vivo targeting performance [1].

Trisester Radiolabeling yield Immunoreactivity Structural derivative Structure-activity relationship

Ligand-to-Antibody Ratio Control and Characterization by MALDI-TOF MS

In the 1999 biodistribution study, trisuccin-MAb conjugates were synthesized at different BCA:MAb ratios using the 6-oxoheptanoic acid hydrazide method, and the number of incorporated trisuccin molecules per antibody was directly measured by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [1]. The measured ligand:MAb values positively correlated with the theoretical input ratios, demonstrating predictable and controllable conjugation stoichiometry [1]. This level of conjugate characterization exceeds the typical UV/Vis or indirect radiometric methods commonly used for MAG3- or HYNIC-based conjugates, where stoichiometry is often estimated rather than directly measured [2].

MALDI-TOF MS Ligand-to-antibody ratio Quality control Conjugate characterization Postconjugation labeling

Compatibility with Multiple Therapeutic and Diagnostic Radiometals (99mTc, 186Re, 188Re)

Trisuccin has been experimentally demonstrated to form stable conjugates with three clinically relevant radiometals using the same ligand scaffold: 99mTc (diagnostic SPECT imaging, gamma energy 140 keV), 186Re (therapeutic, beta emission with gamma for imaging), and 188Re (therapeutic, high-energy beta emission) [1][2][3]. The trihydroxamate coordination environment accommodates these group 7 metals in multiple oxidation states. This contrasts with MAG3, which is primarily optimized for 99mTc and shows variable efficiency with rhenium isotopes due to differences in reduction potential and coordination geometry [4]. Similarly, DTPA is suboptimal for 188Re and 186Re due to the larger ionic radius of rhenium relative to indium or gallium [4].

Theranostics 99mTc 186Re 188Re Multi-isotope labeling Bifunctional chelating agent

Optimal Application Scenarios for Trisuccin (CAS 147219-26-9) Based on Quantitative Evidence


Antibody Engineering Studies Requiring Rapid Blood Clearance with High Tumor Uptake

Trisuccin is the chelator of choice when evaluating antibody fragment or domain-deleted formats where rapid systemic clearance is desired without sacrificing tumor accumulation. The 188Re-trisuccin-HuCC49deltaCH2 conjugate achieved 23.5% ID/g tumor uptake with only 0.7% ID/g remaining in blood at 24 h, producing an estimated tumor-to-blood ratio exceeding 33:1 . This performance is directly attributable to the stable trihydroxamate chelation that survives in vivo circulation while the engineered antibody format drives rapid clearance, making trisuccin ideal for pretargeting or same-day imaging/therapy protocols requiring high contrast.

Theranostic Radiopharmaceutical Development with 99mTc Imaging / 188Re Therapy Pairs

For research programs developing matched diagnostic/therapeutic antibody conjugates, trisuccin offers a unified chemistry platform that has been experimentally validated with 99mTc, 186Re, and 188Re . This eliminates the need to switch chelator chemistry when transitioning from imaging to therapy studies, reducing development complexity and ensuring that pharmacokinetic data from diagnostic 99mTc studies are directly translatable to therapeutic 188Re or 186Re dosing regimens. The preserved biodistribution profile across isotopes, as evidenced by consistent tumor targeting across the 1993 (99mTc), 1994 (186Re), and 1999 (188Re) studies, supports the feasibility of this matched-pair approach .

Quality-Controlled Bioconjugate Manufacturing with Stoichiometric Precision

Trisuccin is particularly suitable for applications requiring rigorous conjugate characterization and batch-to-batch consistency. The ability to directly measure ligand-to-antibody ratios by MALDI-TOF MS, with measured values positively correlating with theoretical input ratios, provides a level of quality control that surpasses the indirect estimation methods typical of MAG3 or HYNIC conjugates . The >90% accurate indirect colorimetric assay for ONP active ester content further enables pre-conjugation quality assessment, allowing rejection of suboptimal activated ester batches before committing valuable antibody material . These characterization capabilities make trisuccin well-suited for translational research programs where CMC (chemistry, manufacturing, and controls) data quality influences regulatory strategy.

Structure-Activity Relationship Studies of Hydroxamate-Based Chelator Libraries

Trisuccin serves as the parent scaffold for a class of hydroxamic acid-based BCAs, with the trisuccin-trisester comparison demonstrating that linker-region modifications can improve radiolabeling yield and immunoreactivity without perturbing biodistribution . Researchers developing novel hydroxamate BCAs can use trisuccin as the well-characterized reference standard, as its synthesis, deprotection, conjugation, and in vivo performance are documented across multiple independent studies spanning 1993-1999 . The patent literature (US 5,756,825) further describes trisuccin variants with aldehyde, hydrazide, and ester linker functionalities, establishing a platform for systematic chelator optimization .

Quote Request

Request a Quote for Trisuccin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.